2-(Chloromethyl)cyclohexanol
Description
Significance of Halogenated Cyclohexanol (B46403) Scaffolds in Organic Synthesis Research
Halogenated organic compounds are of fundamental importance in synthetic organic chemistry. numberanalytics.comnumberanalytics.com The introduction of a halogen atom, such as chlorine, into an organic molecule can significantly alter its chemical reactivity and physical properties. numberanalytics.com Halogenated compounds are frequently used as intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals and agrochemicals. numberanalytics.comresearchgate.net
The halogen atom in a structure like a halogenated cyclohexanol can act as a good leaving group in nucleophilic substitution reactions, or it can influence the reactivity of nearby functional groups. This dual functionality is particularly valuable in synthetic strategies. The specific arrangement of the halogen and the hydroxyl group on the cyclohexanol scaffold, as seen in 2-(chloromethyl)cyclohexanol, allows for intricate stereochemical control and the potential for intramolecular reactions, leading to the formation of cyclic ethers or other complex ring systems. The study of such scaffolds helps researchers develop new synthetic methodologies and access novel molecular architectures.
Historical Context of Cyclohexanol Functionalization Studies
The functionalization of cyclohexanol and its derivatives has been a long-standing area of interest in organic chemistry. Cyclohexanol itself is a versatile starting material, readily available and serving as a precursor to industrially important chemicals like adipic acid and caprolactam, which are used in the production of nylon. chemicalbook.com
Historically, research has focused on various transformations of the hydroxyl group, such as oxidation to form cyclohexanone (B45756), and on reactions involving the cyclohexane (B81311) ring itself. sciencemadness.org The development of methods to selectively introduce functional groups at specific positions on the cyclohexane ring has been a significant area of research. This includes halogenation reactions, which have been studied for many years. For instance, the preparation of 2-chlorocyclohexanol (B73132) by the reaction of cyclohexene (B86901) with hypochlorous acid is a classic method. orgsyn.org The study of the functionalization of cyclohexane and its derivatives continues to evolve, with modern research often focusing on developing more efficient and selective catalytic systems for these transformations. mdpi.comscilit.com
Overview of Research Directions on this compound
Research on this compound primarily revolves around its utility as a synthetic intermediate. smolecule.comsmolecule.com Its bifunctional nature allows for a range of chemical transformations. The chloromethyl group is susceptible to nucleophilic substitution, where the chlorine atom is replaced by other functional groups. smolecule.com The hydroxyl group can undergo reactions typical of alcohols, such as oxidation to a ketone or dehydration to form an alkene. smolecule.com
The interplay between the two functional groups is also a key area of investigation. For example, under certain conditions, an intramolecular reaction can occur where the hydroxyl group displaces the chloride to form a cyclic ether. This type of reaction is valuable for constructing specific heterocyclic structures. The compound and its derivatives are also explored for their potential biological activities, although this is a less developed area of research. smolecule.com
Scope and Academic Relevance of the Research Outline
This article focuses on the fundamental organic chemistry of this compound. It delves into the significance of its chemical structure, the historical context of related chemical studies, and the primary research directions involving this compound. The academic relevance lies in understanding how a relatively simple bifunctional molecule can serve as a versatile tool in organic synthesis. By examining its properties and reactions, a deeper insight into the principles of chemical reactivity, stereochemistry, and synthetic strategy can be gained. The information presented is intended for a scientific audience with a background in organic chemistry and is based on available academic and chemical literature.
Interactive Data Table: Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2-(chloromethyl)cyclohexan-1-ol | smolecule.comsmolecule.com |
| CAS Number | 113662-55-8 | smolecule.comchemspider.combldpharm.com |
| Molecular Formula | C₇H₁₃ClO | smolecule.comchemspider.com |
| Molecular Weight | 148.63 g/mol | smolecule.com |
| Canonical SMILES | C1CCC(C(C1)CCl)O | smolecule.com |
| InChI Key | UTAROSANKCOAPY-UHFFFAOYSA-N | smolecule.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(chloromethyl)cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO/c8-5-6-3-1-2-4-7(6)9/h6-7,9H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTAROSANKCOAPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CCl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10969851 | |
| Record name | 2-(Chloromethyl)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10969851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113662-55-8, 54599-42-7 | |
| Record name | 2-(Chloromethyl)cyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113662-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC100900 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100900 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Chloromethyl)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10969851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Chloromethyl Cyclohexanol
Established Synthetic Routes to 2-(Chloromethyl)cyclohexanol
Established methods for the synthesis of this compound generally fall into three main categories: direct functionalization of the cyclohexane (B81311) ring, transformations of cyclohexene-based precursors, and chloromethylation of pre-existing cyclohexanol (B46403) derivatives.
Direct Halogenation and Hydroxylation Approaches
Direct halogenation and hydroxylation of a cyclohexane precursor to yield this compound in a single step is a challenging transformation. Such an approach would necessitate a highly selective reagent capable of simultaneously introducing both a hydroxyl group and a chloromethyl group at adjacent positions with controlled regiochemistry. While direct hydroxylation and halogenation reactions on alkanes exist, they often lack the required specificity for producing this compound as a primary product and typically result in a mixture of isomers and over-functionalized products.
A plausible, albeit less direct, approach that falls under this category is the halo-Prins reaction. The Prins reaction involves the acid-catalyzed addition of an aldehyde or ketone to an alkene. In a halo-Prins variation, a Lewis acid can be used to promote the reaction in the absence of water, with a halogen acting as the nucleophile. For instance, the reaction of cyclohexene (B86901) with formaldehyde (B43269) in the presence of a Lewis acid and a chloride source could theoretically lead to the formation of a this compound derivative, although this specific transformation is not widely documented for this substrate.
Functional Group Transformations of Cyclohexene Precursors
A more common and controlled strategy for the synthesis of this compound involves the use of cyclohexene or its derivatives as starting materials. This approach allows for the sequential and stereocontrolled introduction of the desired functional groups.
One of the most direct methods is the ring-opening of cyclohexene oxide. Cyclohexene can be readily epoxidized to cyclohexene oxide using various oxidizing agents. The subsequent ring-opening of the epoxide with a chloride nucleophile can yield a 2-chlorocyclohexanol (B73132). While direct reaction with a chloromethylating agent at the epoxide stage is not a standard procedure, a two-step process is more feasible. First, the epoxide ring is opened with a suitable nucleophile that can be later converted to a chloromethyl group. A more straightforward approach is the formation of a halohydrin. The reaction of an alkene with a halogen in the presence of water yields a halohydrin, a compound with a halogen and a hydroxyl group on adjacent carbons. jove.comlibretexts.orgchemistrysteps.comlibretexts.orgmasterorganicchemistry.com The mechanism involves the formation of a cyclic halonium ion, which is then attacked by water in an anti-fashion. jove.comlibretexts.orgchemistrysteps.comlibretexts.orgmasterorganicchemistry.com For example, the reaction of cyclohexene with chlorine in water would yield trans-2-chlorocyclohexanol.
| Reactants | Reagents | Product | Stereochemistry |
| Cyclohexene | Cl2, H2O | trans-2-Chlorocyclohexanol | Anti-addition |
Once 2-chlorocyclohexanol is obtained, further functional group manipulation would be required to introduce the methyl group, which is a less direct route to the target compound.
A more direct functional group transformation starts from 2-(hydroxymethyl)cyclohexanol. This diol can be synthesized from cyclohexene oxide via ring-opening with a hydroxide (B78521) source followed by the introduction of a hydroxymethyl group, or through other multi-step syntheses. The selective chlorination of the primary hydroxyl group in 2-(hydroxymethyl)cyclohexanol would then yield this compound. Reagents such as thionyl chloride (SOCl2) are commonly used for the conversion of primary alcohols to alkyl chlorides. libretexts.orgdoubtnut.comsarthaks.comgauthmath.comaskfilo.com The reaction with thionyl chloride typically proceeds with inversion of configuration if a chiral center is involved and not directly participating. libretexts.org
| Starting Material | Reagent | Product |
| 2-(Hydroxymethyl)cyclohexanol | Thionyl Chloride (SOCl2) | This compound |
Chloromethylation of Cyclohexanol Derivatives
This strategy involves introducing the chloromethyl group onto a pre-existing cyclohexanol molecule.
The Blanc chloromethylation is a classic organic reaction that introduces a chloromethyl group onto an aromatic ring using formaldehyde, hydrogen chloride, and a Lewis acid catalyst like zinc chloride. While this reaction is highly effective for aromatic compounds, its direct application to aliphatic alcohols like cyclohexanol is not typical. The conditions of the Blanc reaction are generally too harsh for a simple alcohol and would likely lead to dehydration and other side reactions.
However, analogous reactions under milder conditions could potentially be envisioned. A modified approach might involve the reaction of cyclohexanol with formaldehyde and a less aggressive chlorinating agent. The mechanism would likely involve the formation of a hydroxymethyl intermediate, which is then converted to the corresponding chloride.
Advanced and Stereoselective Synthetic Strategies for this compound
Modern synthetic chemistry offers more sophisticated methods for controlling the stereochemical outcome of reactions, which is crucial for the synthesis of specific isomers of this compound.
Enantioselective Synthesis of Chiral this compound Isomers
The synthesis of enantiomerically pure or enriched this compound isomers is a significant challenge that can be addressed through various asymmetric strategies.
A key approach involves the catalytic asymmetric ring-opening of cyclohexene oxide. While the direct asymmetric introduction of a chloromethyl group is not well-established, the enantioselective opening of the epoxide with a chloride source or a surrogate nucleophile can provide a chiral scaffold. Chiral catalysts, often based on transition metals or organocatalysts, can facilitate the enantioselective attack of the nucleophile on one of the two prochiral carbons of the epoxide. This would lead to the formation of an enantiomerically enriched 2-chlorocyclohexanol, which could then be converted to the target molecule in a subsequent step, preserving the stereochemistry.
Another strategy is the kinetic resolution of a racemic mixture of a suitable precursor. For example, a racemic mixture of 2-(hydroxymethyl)cyclohexanol could be subjected to an enzymatic or chemical resolution process. This could involve the selective acylation or oxidation of one enantiomer, allowing for the separation of the unreacted enantiomer, which can then be chlorinated to yield the desired enantiomer of this compound.
Furthermore, catalytic asymmetric synthesis methods can be employed to construct the chiral cyclohexane ring itself. For instance, an asymmetric Diels-Alder reaction could be used to create a cyclohexene precursor with defined stereocenters, which could then be elaborated to the final product.
| Precursor | Strategy | Key Transformation | Chiral Influence |
| Cyclohexene oxide | Catalytic Asymmetric Ring-Opening | Nucleophilic attack on epoxide | Chiral catalyst |
| Racemic 2-(Hydroxymethyl)cyclohexanol | Kinetic Resolution | Enantioselective acylation/oxidation | Enzyme or chiral reagent |
| Acyclic precursors | Asymmetric Cycloaddition | Diels-Alder reaction | Chiral catalyst or auxiliary |
Diastereoselective Control in this compound Formation
The synthesis of this compound inherently generates stereoisomers, making diastereoselective control a critical aspect of its preparation. The relative orientation of the chloromethyl and hydroxyl groups on the cyclohexane ring can be influenced by the choice of synthetic route and reaction conditions. A primary method for the synthesis of this compound is through the ring-opening of 1,2-epoxymethylcyclohexane (also known as cyclohexene oxide's homologous epoxide).
The ring-opening of this epoxide with a chloride source, such as hydrochloric acid or a metal chloride, typically proceeds via an SN2 mechanism. This results in an anti-addition of the chloride and hydroxyl groups. The nucleophilic attack of the chloride ion occurs at one of the two electrophilic carbon atoms of the epoxide ring, leading to the formation of a trans-diaxial intermediate, which then equilibrates to the more stable diequatorial conformer. This inherent mechanism provides a high degree of diastereoselectivity, favoring the formation of the trans-2-(chloromethyl)cyclohexanol isomer.
Key Factors Influencing Diastereoselectivity:
| Factor | Influence on Diastereoselectivity |
| Nature of the Epoxide | The stereochemistry of the starting epoxide dictates the absolute stereochemistry of the product. |
| Nucleophile | The size and nature of the chloride source can influence the transition state geometry. |
| Solvent | Protic solvents can stabilize the developing negative charge on the oxygen atom during ring-opening. |
| Catalyst | Lewis acids can coordinate to the epoxide oxygen, influencing the site of nucleophilic attack. nih.govresearchgate.netuniversiteitleiden.nl |
Computational studies on similar systems, such as the ring-opening of cyclohexene oxide, have shown that the chair-like transition state is significantly lower in energy than the twist-boat-like alternative, which rationalizes the high diastereoselectivity observed in these reactions. nih.gov
Regioselective Functionalization Techniques for Cyclohexanol Systems
Regioselectivity in the context of this compound synthesis primarily concerns the selective introduction of the chloro and hydroxyl functionalities at the desired positions of the cyclohexane ring. When starting from an unsymmetrical precursor, the control of regioselectivity becomes paramount. For instance, the reaction of an alkene with a source of electrophilic chlorine and water (halohydrin formation) is a common method for preparing chlorohydrins.
In the case of a substituted cyclohexene, the regioselectivity of halohydrin formation is governed by Markovnikov's rule, where the nucleophile (water) attacks the more substituted carbon of the intermediate halonium ion. chemistrysteps.comlibretexts.org This is due to the greater partial positive charge character at the more substituted carbon in the transition state. libretexts.org
For the synthesis of this compound from a suitable cyclohexene precursor, the choice of starting material is crucial for achieving the desired regiochemistry. If starting from 1-methylcyclohexene, for example, the reaction with a chlorine source in water would lead to a mixture of regioisomers. Therefore, a more controlled approach, such as the epoxidation of methylenecyclohexane (B74748) followed by ring-opening, would offer superior regioselective control.
Emerging
Recent advancements in synthetic chemistry have focused on the development of more efficient, selective, and environmentally benign methods for the synthesis of functionalized molecules like this compound.
Catalytic Approaches in Synthesis
The use of catalysts can significantly enhance the efficiency and selectivity of the reactions involved in the synthesis of this compound. mdpi.commsu.eduresearchgate.net In the context of the epoxide ring-opening route, Lewis acids are known to catalyze the reaction, allowing it to proceed under milder conditions and with potentially enhanced selectivity. nih.govresearchgate.netuniversiteitleiden.nl
Quantum chemical studies have demonstrated that Lewis acids can lower the reaction barrier for the ring-opening of cyclohexene oxide by polarizing the C-O bonds of the epoxide, making the carbon atoms more susceptible to nucleophilic attack. nih.govresearchgate.netuniversiteitleiden.nl The choice of Lewis acid can also influence the regioselectivity of the ring-opening of unsymmetrical epoxides.
Examples of Catalytic Systems in Similar Transformations:
| Catalyst Type | Application in Halohydrin Synthesis | Potential Advantages |
| Lewis Acids (e.g., AlCl₃, ZnCl₂) | Catalyzing the ring-opening of epoxides with a chloride source. researchgate.net | Milder reaction conditions, potential for regiocontrol. |
| Transition Metal Complexes | Can be employed in various C-H functionalization or cycloaddition reactions. nih.gov | High turnover numbers, potential for asymmetric synthesis. nih.gov |
| Organocatalysts | Can be used to activate substrates through non-covalent interactions. | Metal-free, often milder reaction conditions. |
Green Chemistry Principles in this compound Preparation
The principles of green chemistry aim to reduce the environmental impact of chemical processes. uniroma1.itpaperpublications.orgnih.gov The application of these principles to the synthesis of this compound involves several key considerations.
One of the primary goals of green chemistry is the use of safer solvents. ijsr.in Traditionally, the synthesis of chlorohydrins often employs chlorinated solvents. A greener approach would involve the use of water as a solvent, which is non-toxic and readily available. ijsr.in The formation of halohydrins from alkenes can be effectively carried out in aqueous media. libretexts.orgbyjus.comyoutube.com
Atom economy is another central tenet of green chemistry. Synthetic routes that maximize the incorporation of all starting materials into the final product are preferred. The direct addition of hypochlorous acid (generated in situ) to an appropriate alkene represents a highly atom-economical route to this compound.
Furthermore, the development of catalytic methods, as discussed previously, aligns with green chemistry principles by reducing the need for stoichiometric reagents and often allowing for reactions to be run under more energy-efficient conditions. researchgate.net The use of recyclable catalysts is also a key aspect of sustainable chemical synthesis.
Application of Green Chemistry Principles:
| Green Chemistry Principle | Application in this compound Synthesis |
| Prevention | Designing syntheses to minimize waste. paperpublications.org |
| Atom Economy | Utilizing addition reactions that incorporate all atoms from the reactants. |
| Less Hazardous Chemical Syntheses | Avoiding the use of toxic reagents and solvents. paperpublications.org |
| Designing Safer Chemicals | Considering the toxicological profile of the target molecule and byproducts. paperpublications.org |
| Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with water or other benign alternatives. ijsr.in |
| Design for Energy Efficiency | Employing catalytic methods that allow for lower reaction temperatures and pressures. |
| Use of Renewable Feedstocks | Exploring starting materials derived from renewable resources. |
| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps. |
| Catalysis | Utilizing catalysts to improve efficiency and reduce waste. mdpi.com |
| Design for Degradation | Considering the environmental fate of the product after its intended use. |
| Real-time analysis for Pollution Prevention | Monitoring reactions to prevent the formation of hazardous byproducts. |
| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the risk of accidents. paperpublications.org |
Mechanistic Investigations of 2 Chloromethyl Cyclohexanol Reactions
Nucleophilic Substitution Reactions of the Chloromethyl Group
The chloromethyl group in 2-(chloromethyl)cyclohexanol is a primary alkyl chloride, which can undergo nucleophilic substitution through either SN1 or SN2 pathways, depending on the reaction conditions and the structure of the substrate.
The SN1 mechanism proceeds through a two-step process initiated by the slow, rate-determining departure of the leaving group to form a carbocation intermediate. pharmaguideline.comlibretexts.org For this compound, this would involve the formation of a primary carbocation, which is generally unstable. libretexts.org
Carbocation Stability and Potential Rearrangements:
Primary carbocations are high-energy intermediates and are typically not favored. libretexts.org However, their formation can be facilitated in highly ionizing solvents and in the absence of strong nucleophiles. Once formed, the initial primary carbocation is susceptible to rearrangement to a more stable secondary or tertiary carbocation through a 1,2-hydride or 1,2-alkyl shift. khanacademy.org In the case of the this compound-derived cation, a 1,2-hydride shift from the adjacent carbon atom of the cyclohexane (B81311) ring would lead to a more stable secondary carbocation.
This rearranged secondary carbocation can then be attacked by a nucleophile. It is also important to consider the potential for ring expansion, where the carbocation might rearrange to a more stable seven-membered ring, although this is generally less common. The acid-catalyzed dehydration of analogous compounds like 2-methylcyclohexanol has been shown to proceed through carbocation intermediates, which can undergo hydride shifts to form more stable carbocations, leading to a mixture of alkene products. thecatalyst.orgyoutube.com
| Step | Description | Key Intermediates | Factors Favoring SN1 |
|---|---|---|---|
| 1 (Rate-determining) | Heterolytic cleavage of the C-Cl bond | Primary Carbocation | Polar protic solvents |
| - | 1,2-Hydride Shift (Rearrangement) | Secondary Carbocation | Inherent instability of the primary carbocation |
| 2 | Nucleophilic attack on the carbocation | Substituted Product | Weak or low concentration of nucleophile |
Given that the chloromethyl group is on a primary carbon, the SN2 mechanism is a more probable pathway for nucleophilic substitution, particularly in the presence of strong nucleophiles. libretexts.org This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the chloride leaving group. libretexts.org
Transition State:
The reaction proceeds through a trigonal bipyramidal transition state where the incoming nucleophile and the departing leaving group are partially bonded to the carbon atom. libretexts.org For this compound, the steric hindrance around the reaction center is a critical factor. The cyclohexane ring and the adjacent hydroxyl group can influence the accessibility of the electrophilic carbon to the incoming nucleophile. The conformation of the cyclohexane ring, whether the chloromethyl group is in an axial or equatorial position, will also affect the energy of the transition state and, consequently, the reaction rate. slideshare.net
| Factor | Influence on SN2 Reaction of this compound | Expected Outcome |
|---|---|---|
| Substrate | Primary alkyl chloride | Favors SN2 mechanism |
| Nucleophile | Strong nucleophiles required | Increased reaction rate |
| Leaving Group | Chloride is a reasonably good leaving group | Facilitates the reaction |
| Solvent | Polar aprotic solvents are ideal | Enhances nucleophilicity |
| Steric Hindrance | Cyclohexane ring may sterically hinder backside attack | Slower rate compared to un-substituted primary halides |
The proximity of the hydroxyl group to the chloromethyl group in this compound allows for the possibility of an intramolecular nucleophilic substitution reaction. This is an example of neighboring group participation, where the hydroxyl group acts as an internal nucleophile. wikipedia.orgchemeurope.com
Under basic conditions, the hydroxyl group can be deprotonated to form a more potent alkoxide nucleophile. This alkoxide can then attack the adjacent electrophilic carbon of the chloromethyl group in an intramolecular SN2 reaction, displacing the chloride ion and forming a cyclic ether. libretexts.org The product of this reaction is 7-oxabicyclo[4.1.0]heptane, commonly known as cyclohexene (B86901) oxide.
The rate of this cyclization is highly dependent on the stereochemistry of the starting material. The trans isomer, where the hydroxyl and chloromethyl groups are on opposite sides of the ring, is expected to cyclize more readily as the alkoxide can easily achieve the necessary backside attack on the C-Cl bond. In the cis isomer, such a direct intramolecular backside attack is conformationally disfavored.
| Reactant Isomer | Ease of Intramolecular Backside Attack | Expected Product | Relative Rate of Cyclization |
|---|---|---|---|
| trans-2-(Chloromethyl)cyclohexanol | Favorable | 7-Oxabicyclo[4.1.0]heptane | Fast |
| cis-2-(Chloromethyl)cyclohexanol | Unfavorable | Intermolecular products or slower cyclization | Slow |
Intramolecular Nucleophilic Cyclization Pathways
Elimination Reactions Involving this compound
Elimination reactions can compete with nucleophilic substitution, particularly at higher temperatures and with basic reagents. For this compound, the focus is on the E1 mechanism due to the primary nature of the alkyl halide.
The E1 mechanism, similar to the SN1 pathway, proceeds through a carbocation intermediate. pharmaguideline.comlibretexts.org The first step is the rate-determining formation of the carbocation. As discussed previously, a primary carbocation would initially form, which would likely rearrange to a more stable secondary carbocation. khanacademy.orgucalgary.ca
Following the formation of the carbocation, a weak base (which could be the solvent or the hydroxyl group of another molecule) abstracts a proton from an adjacent carbon atom, leading to the formation of an alkene. The regioselectivity of the elimination is generally governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. thecatalyst.org For the rearranged secondary carbocation, proton abstraction can lead to the formation of either 1-methylcyclohexene or 3-methylcyclohexene, with 1-methylcyclohexene being the thermodynamically favored product.
| Step | Description | Intermediate/Product | Key Considerations |
|---|---|---|---|
| 1 | Formation of primary carbocation | (Cyclohexan-2-yl)methyl cation | High energy, rate-determining step |
| 2 | 1,2-Hydride shift | 1-Methylcyclohexyl cation (secondary) | Rearrangement to a more stable carbocation |
| 3 | Proton abstraction | 1-Methylcyclohexene or 3-Methylcyclohexene | Zaitsev's rule favors the more substituted alkene |
Bimolecular Elimination (E2) Mechanisms: Stereoelectronic Requirements and Transition State Geometry (Syn- and Anti-Eliminations)
The bimolecular elimination (E2) reaction is a concerted, single-step mechanism where a base removes a proton, and a leaving group departs simultaneously, leading to the formation of a double bond. dalalinstitute.comsparknotes.com The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. masterorganicchemistry.com For this compound, this reaction involves the removal of a proton from the cyclohexane ring and the elimination of the chloride ion from the chloromethyl group.
A critical aspect of the E2 mechanism is its stringent stereoelectronic requirement. The reaction proceeds most efficiently when the bond to the proton being abstracted and the bond to the leaving group are in the same plane, a condition known as periplanar. chemistrysteps.comlibretexts.org This alignment allows for the continuous overlap of the developing p-orbitals to form the new pi bond in the alkene product. ucla.edu
There are two types of periplanar geometry:
Anti-periplanar: The proton and the leaving group are on opposite sides of the C-C bond, with a dihedral angle of 180°. This conformation is energetically favored as it corresponds to a staggered arrangement of substituents, minimizing steric strain. sparknotes.comlibretexts.org The vast majority of E2 reactions proceed through an anti-periplanar transition state. sparknotes.comchemistrysteps.com For an E2 elimination to occur in a cyclohexane system like this compound, both the beta-hydrogen and the leaving group must typically occupy axial positions to achieve this 180° alignment. libretexts.org This conformational requirement can significantly influence the reaction rate; isomers where the leaving group and an adjacent proton can readily adopt a trans-diaxial arrangement will react much faster. libretexts.orgspcmc.ac.in
Syn-periplanar: The proton and the leaving group are on the same side of the C-C bond, with a dihedral angle of 0°. This geometry requires the substituents to be in an eclipsed conformation, which is energetically unfavorable due to steric hindrance. sparknotes.comlibretexts.org While rare, syn-elimination can occur in rigid molecular systems where an anti-periplanar arrangement is not possible. libretexts.org
The transition state of the E2 reaction involves the partial breaking of the C-H and C-X (carbon-leaving group) bonds and the partial formation of the C=C pi bond and the H-Base bond. libretexts.org The geometry is dictated by the anti-periplanar requirement, ensuring optimal orbital overlap for the concerted process. libretexts.orgucla.edu
| Feature | Anti-Periplanar | Syn-Periplanar |
|---|---|---|
| Dihedral Angle | 180° | 0° |
| Conformation | Staggered (Lower Energy) | Eclipsed (Higher Energy) |
| Prevalence | Common, preferred pathway | Rare, occurs when anti is geometrically impossible |
| Cyclohexane Requirement | Trans-diaxial orientation of H and Leaving Group | Axial H and Equatorial Leaving Group (or vice-versa) in a boat-like transition state |
Conjugate Base Elimination (E1cB) Pathways
The E1cB (Elimination, Unimolecular, conjugate Base) mechanism is a two-step elimination pathway that occurs under basic conditions. wikipedia.org Unlike the concerted E2 reaction, the E1cB mechanism involves an intermediate. masterorganicchemistry.comlibretexts.org
The steps are as follows:
Deprotonation: A base abstracts a proton from the β-carbon, forming a carbanion intermediate. This is the conjugate base of the starting material, from which the mechanism gets its name. wikipedia.orgedurev.in This step is typically reversible.
Loss of Leaving Group: The lone pair of electrons on the carbanion expels the leaving group from the α-carbon, forming the double bond. wikipedia.org
The E1cB pathway is favored under specific structural conditions:
An Acidic β-Proton: The presence of an electron-withdrawing group on the β-carbon can increase the acidity of the β-hydrogen, facilitating the formation of the carbanion intermediate. wikipedia.org
A Poor Leaving Group: A relatively poor leaving group (like -OH or -OR) disfavors the E1 and E2 pathways, making the E1cB mechanism more competitive. dalalinstitute.comwikipedia.org The carbanion is formed first because the leaving group is not easily eliminated.
A Stable Carbanion: The stability of the carbanion intermediate is crucial. wikipedia.org Stability can be enhanced through resonance or inductive effects.
For this compound, the E1cB pathway is generally not favored for the elimination of HCl because chloride is a reasonably good leaving group, and the ring protons are not exceptionally acidic. The E2 mechanism is typically the dominant pathway for alkyl halides. However, if the hydroxyl group were to be the leaving group (under conditions where it is not protonated), its poor leaving group nature would make an E1cB pathway more plausible, provided a strong base is used to form the carbanion.
Regioselectivity of Alkene Formation (Saytzeff and Hofmann Rules)
When an elimination reaction can result in the formation of more than one constitutional isomer of an alkene, the reaction's regioselectivity becomes important. masterorganicchemistry.comchemistrysteps.com The major product is often predicted by one of two empirical rules: the Saytzeff (or Zaitsev) rule and the Hofmann rule. differencebetween.com
Saytzeff's Rule: This rule states that in an elimination reaction, the major product is the more substituted (and generally more thermodynamically stable) alkene. brahmanandcollege.org.inchadsprep.com This product is formed by removing a proton from the β-carbon that is bonded to the fewest number of hydrogen atoms. chadsprep.com Saytzeff elimination is common in E1 reactions and most E2 reactions, especially when using small, strong bases. chadsprep.comutdallas.edu
Hofmann's Rule: This rule predicts that the major product will be the least substituted (and generally less thermodynamically stable) alkene. libretexts.org This product arises from the removal of a proton from the most sterically accessible β-carbon, which is often the one bonded to the most hydrogen atoms. brahmanandcollege.org.in The Hofmann product is favored in E2 reactions when using a sterically bulky base (e.g., potassium tert-butoxide) or when the leaving group is poor or bulky (e.g., -NR₃⁺). utdallas.edulibretexts.org
In the case of this compound, elimination of water (dehydration) after protonation of the alcohol would involve removing a proton from either C2 or C6 of the ring. According to Saytzeff's rule, removal of the proton from C2 would be favored, leading to the more substituted 1-(chloromethyl)cyclohex-1-ene. If a bulky base were used in an E2 elimination of HCl, the Hofmann product, 3-(chloromethyl)cyclohex-1-ene, might be favored due to the steric hindrance at C2.
| Factor | Favors Saytzeff Product | Favors Hofmann Product |
|---|---|---|
| Base | Small, unhindered base (e.g., NaOEt, NaOH) | Bulky, sterically hindered base (e.g., KOtBu) |
| Leaving Group | Good leaving groups (e.g., -Br, -I, -OTs) | Poor or bulky leaving groups (e.g., -F, -NR₃⁺) |
| Product Stability | Thermodynamic control (more stable alkene) | Kinetic control (more accessible proton) |
Rearrangement Reactions of this compound and Its Derivatives
Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. wikipedia.orgrsc.org These reactions are common in processes that proceed through carbocation intermediates, where a less stable carbocation can rearrange to a more stable one. masterorganicchemistry.commasterorganicchemistry.com
Cationic Rearrangements (e.g., Pinacol-Pinacolone Type Rearrangements)
The classic pinacol-pinacolone rearrangement is the acid-catalyzed conversion of a 1,2-diol (a vicinal diol or pinacol) into a ketone or aldehyde. wikipedia.orgpw.live The reaction was first described by Wilhelm Rudolph Fittig in 1860. wikipedia.orgbyjus.com
The mechanism involves four main steps:
Protonation: An acid protonates one of the hydroxyl groups, converting it into a better leaving group (H₂O). byjus.com
Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, leaving behind a carbocation. byjus.com If the diol is asymmetrical, the hydroxyl group that forms the more stable carbocation will leave preferentially. wikipedia.org
1,2-Shift: An alkyl, aryl, or hydride group migrates from the adjacent carbon to the carbocation center. byjus.com The driving force for this step is the formation of a more stable resonance-stabilized oxonium ion. wikipedia.org The migratory aptitude generally follows the order: H > aryl > alkyl. pw.live
Deprotonation: A water molecule removes a proton from the oxygen atom, yielding the final ketone or aldehyde product. byjus.com
This compound itself is not a 1,2-diol and thus will not undergo a direct pinacol rearrangement. However, a derivative such as 1-(chloromethyl)cyclohexane-1,2-diol could undergo this reaction. In such a case, formation of a carbocation at C1 or C2 could be followed by migration of the chloromethyl group, a ring carbon (leading to ring contraction to a cyclopentane derivative), or a hydride shift, depending on the relative stabilities of the possible intermediates. slideshare.net
Wagner-Meerwein Rearrangements in Bridged Systems
The Wagner-Meerwein rearrangement is a general class of carbocation 1,2-rearrangement reactions where a hydrogen, alkyl, or aryl group migrates from one carbon to an adjacent, electron-deficient carbon. wikipedia.orglscollege.ac.in It can be described as a cationic ucla.edusmolecule.com-sigmatropic rearrangement. wikipedia.orgwiley-vch.de This type of rearrangement is fundamental in the chemistry of terpenes and other bicyclic (bridged) systems, where it can lead to changes in the carbon skeleton, such as ring expansion or contraction. slideshare.netthieme.de
For a monocyclic compound like this compound, a Wagner-Meerwein rearrangement could occur if a carbocation is generated. For example, in an E1-type dehydration, the alcohol would be protonated and leave as water, forming a secondary carbocation at C1. study.comstudy.com This carbocation could then undergo several possible Wagner-Meerwein shifts:
1,2-Hydride Shift: A hydrogen atom from C2 or C6 could migrate to C1, forming a different secondary carbocation. If the initial carbocation at C1 rearranges via a 1,2-hydride shift, a more stable tertiary carbocation can be formed if the structure allows. study.com
Ring Contraction: One of the C-C bonds of the ring (e.g., the C1-C6 bond) could migrate to the adjacent carbocation center. This would transform the cyclohexyl cation into a cyclopentylmethyl cation, which can be a favorable process. reddit.comnih.gov
While this compound is not a bridged system, the principles of Wagner-Meerwein rearrangements, first discovered in such systems, are applicable to any reaction of its derivatives that involves carbocation intermediates. wikipedia.orgthieme.de
Oxidation and Reduction Chemistry of Functional Groups in this compound
The chemical reactivity of this compound is also defined by the chemistry of its two functional groups: the secondary alcohol and the primary alkyl chloride.
Oxidation: The secondary alcohol group in this compound can be oxidized to form a ketone. This transformation is a common reaction for secondary alcohols. nih.gov The product of this oxidation would be 2-(chloromethyl)cyclohexanone. Various reagents can be employed to achieve this, with the choice often depending on the desired selectivity and reaction conditions. Transition metal-catalyzed oxidation is one possible method. smolecule.com Other common laboratory reagents for oxidizing secondary alcohols to ketones include chromic acid (H₂CrO₄), pyridinium chlorochromate (PCC), or conditions for a Swern or Dess-Martin oxidation. The primary alkyl chloride group is generally stable under these oxidizing conditions.
Reduction: Reduction reactions can target either the alkyl chloride or the alcohol (or a ketone derived from it).
Reduction of the Alkyl Chloride: The carbon-chlorine bond can be reduced to a carbon-hydrogen bond. This reductive dehalogenation can be accomplished using various methods, such as treatment with lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation (e.g., H₂ over a palladium catalyst). This would convert this compound into 2-methylcyclohexanol.
Reduction of a Carbonyl Group: If the alcohol is first oxidized to 2-(chloromethyl)cyclohexanone, the resulting ketone can be reduced back to the secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This process is a standard method for synthesizing secondary alcohols from ketones.
Selective Oxidation of the Hydroxyl Group
The selective oxidation of the secondary hydroxyl group in this compound to the corresponding ketone, 2-(chloromethyl)cyclohexanone, would be a primary transformation of interest. The mechanism of this oxidation would be highly dependent on the chosen reagent.
Commonly employed chromium-based reagents, such as pyridinium chlorochromate (PCC), or Dess-Martin periodinane (DMP) are known to oxidize secondary alcohols to ketones efficiently. The generally accepted mechanism for these oxidations involves the formation of a key intermediate, a chromate ester in the case of PCC, followed by an E2-like elimination of a proton from the carbon bearing the oxygen, with the chromium species acting as the leaving group.
For a reagent like DMP, the mechanism involves the formation of a periodinane intermediate. A subsequent base-assisted E2-type elimination leads to the formation of the ketone. The presence of the chloromethyl group is not expected to directly participate in the oxidation mechanism of the hydroxyl group, but its steric bulk and electronic effects could influence the rate of the reaction.
Table 1: Plausible Reagents for the Selective Oxidation of the Hydroxyl Group in this compound
| Reagent | Plausible Intermediate | Key Mechanistic Step |
| Pyridinium chlorochromate (PCC) | Chromate ester | E2-like elimination |
| Dess-Martin periodinane (DMP) | Periodinane adduct | Base-assisted E2 elimination |
| Swern Oxidation (Oxalyl chloride, DMSO, Triethylamine) | Alkoxysulfonium ylide | Intramolecular elimination |
| TEMPO-based oxidations | Oxoammonium ion | Hydrogen atom abstraction or hydride transfer |
Selective Reduction of the Chloromethyl Group
The selective reduction of the chloromethyl group to a methyl group, yielding 2-methylcyclohexanol, presents a different mechanistic challenge. This transformation requires a reagent that can chemoselectively cleave the C-Cl bond in the presence of a hydroxyl group.
A common method for the reduction of alkyl halides is through the use of metal hydrides, such as lithium aluminum hydride (LiAlH₄) or via radical pathways. With a strong nucleophilic hydride reagent like LiAlH₄, the mechanism would likely proceed through an SN2 pathway, where the hydride ion directly displaces the chloride. However, the presence of the acidic hydroxyl proton would lead to the consumption of the hydride reagent, necessitating the use of excess reagent or protection of the alcohol.
Alternatively, radical-mediated reductions offer a powerful method for dehalogenation. Reagents such as tributyltin hydride (Bu₃SnH) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) are effective. The mechanism involves the homolytic cleavage of the C-Cl bond by a tributyltin radical to generate a primary alkyl radical. This radical then abstracts a hydrogen atom from another molecule of Bu₃SnH to furnish the reduced product and regenerate the tin radical, thus propagating the chain reaction. The selectivity of this method is generally high for alkyl halides over alcohols.
Radical Chemistry and Coupling Processes of this compound
The chloromethyl group in this compound serves as a potential handle for engaging in radical chemistry, opening avenues for various coupling and functionalization reactions.
Photoredox Catalytic Radical Coupling Applications
Visible-light photoredox catalysis has emerged as a powerful tool for the generation of radicals under mild conditions. princeton.eduprinceton.edu In a hypothetical scenario, this compound could serve as a substrate in photoredox-catalyzed cross-coupling reactions. The mechanism would typically involve a photocatalyst, such as a ruthenium or iridium complex, which, upon excitation by visible light, can engage in a single-electron transfer (SET) process.
The excited photocatalyst could reduce the C-Cl bond of this compound, leading to its fragmentation and the formation of a primary alkyl radical. This radical could then be trapped by a suitable coupling partner, such as an electron-deficient alkene in a Giese-type addition, or participate in cross-coupling reactions with other radical precursors. The hydroxyl group's presence might influence the reaction by coordinating to the photocatalyst or other species in the reaction mixture, potentially affecting the efficiency and stereoselectivity of the process.
Other Free Radical Mediated Transformations
Beyond photoredox catalysis, classical free radical reactions can be envisaged for this compound. khanacademy.orgmasterorganicchemistry.comyoutube.com For instance, atom transfer radical polymerization (ATRP) initiators often contain a halogen atom that can be homolytically cleaved. While typically used for polymerization, the fundamental principles could be applied to initiate other radical transformations.
Furthermore, reductive coupling reactions, where the radical generated from the C-Cl bond cleavage dimerizes, could potentially lead to the formation of a C14-dicyclohexyldiol derivative. The efficiency of such a process would depend on the concentration of the radical and the presence of other radical trapping agents.
Kinetic and Thermodynamic Studies of this compound Reactions
For the selective oxidation of the hydroxyl group , the rate of reaction would be influenced by the steric accessibility of the alcohol. The presence of the chloromethyl group in the 2-position could exert some steric hindrance, potentially slowing the reaction compared to unsubstituted cyclohexanol (B46403). The magnitude of this effect would depend on the relative stereochemistry (cis/trans) of the two substituents and the size of the oxidizing agent.
In the selective reduction of the chloromethyl group via a radical mechanism, the rate-determining step is often the hydrogen atom transfer from the donor (e.g., Bu₃SnH) to the alkyl radical. The bond dissociation energy (BDE) of the C-Cl bond would be a key thermodynamic parameter influencing the initial radical formation.
Table 2: Estimated Bond Dissociation Energies (BDEs) of Relevant Bonds
| Bond | Approximate BDE (kcal/mol) |
| C-H (primary alkyl) | ~98 |
| C-Cl (primary alkyl) | ~81 |
| O-H (secondary alcohol) | ~104 |
| Sn-H (in Bu₃SnH) | ~74 |
Note: These are general, approximate values and the actual BDEs in this compound may vary slightly due to its specific structure.
Further experimental and computational studies are necessary to elucidate the precise mechanistic details, reaction kinetics, and thermodynamic parameters for the reactions of this compound. Such studies would provide valuable insights into the reactivity of this bifunctional molecule and enable its more effective utilization in organic synthesis.
Stereochemical Aspects of 2 Chloromethyl Cyclohexanol and Its Transformations
Configurational Isomerism of 2-(Chloromethyl)cyclohexanol (Cis/Trans Isomers)
This compound can exist as two configurational isomers, designated as cis and trans. This isomerism arises from the relative spatial orientation of the chloromethyl (-CH₂Cl) and hydroxyl (-OH) groups on the cyclohexane (B81311) ring. In the cis isomer, both substituents are on the same side of the ring, while in the trans isomer, they are on opposite sides. libretexts.org These isomers are stereoisomers but not enantiomers (except in specific cases of meso compounds, which is not applicable here) and thus have different physical and chemical properties. They cannot be interconverted by simple bond rotation. jove.com
The C1 and C2 carbons, to which the substituents are attached, are chiral centers. Therefore, both the cis and trans isomers are chiral and can exist as a pair of enantiomers. For instance, the cis isomer can be (1R, 2S) or (1S, 2R), and the trans isomer can be (1R, 2R) or (1S, 2S).
Conformational Analysis of the Cyclohexane Ring in this compound
The cyclohexane ring is not planar and predominantly adopts a chair conformation to minimize angular and torsional strain. slideshare.net The stability of substituted cyclohexanes is largely determined by the steric interactions of the substituents with the rest of the ring.
Chair and Boat Conformations
The most stable conformation for a cyclohexane ring is the chair conformation. In this conformation, the substituents can occupy two types of positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). quizlet.com Through a process called ring flip, a chair conformation can interconvert into another chair conformation, during which axial substituents become equatorial and vice versa. mvpsvktcollege.ac.in
The boat conformation is another possible arrangement, but it is generally less stable than the chair conformation due to torsional strain from eclipsing C-H bonds and steric hindrance between the "flagpole" hydrogens. quizlet.com A more stable, slightly twisted version of the boat conformation is the twist-boat, which is an intermediate in the chair-to-chair interconversion.
For this compound, the conformational analysis must consider both the cis and trans isomers.
cis-2-(Chloromethyl)cyclohexanol: In the cis isomer, one substituent must be in an axial position and the other in an equatorial position in any given chair conformation. youtube.comopenstax.org A ring flip will interchange these positions, leading to a different chair conformer with one axial and one equatorial group.
trans-2-(Chloromethyl)cyclohexanol: The trans isomer can exist in two different chair conformations: one where both substituents are in axial positions (diaxial) and another where both are in equatorial positions (diequatorial). youtube.comopenstax.org
Energetic Analysis of Conformational Isomers
The relative stability of different conformers is determined by the steric strain, primarily from 1,3-diaxial interactions. These are repulsive forces between an axial substituent and the axial hydrogens on the same side of the ring. libretexts.org The energetic cost of placing a substituent in an axial position is quantified by its "A-value," which represents the difference in Gibbs free energy between the axial and equatorial conformers of a monosubstituted cyclohexane. wikipedia.org Larger A-values indicate a stronger preference for the equatorial position.
| Substituent | A-value (kcal/mol) |
| -OH | 0.60 - 1.04 |
| -CH₃ | 1.74 |
| -CH₂Cl | ~1.7-1.8 (estimated similar to ethyl) |
| -CH₂CH₃ (Ethyl) | 1.79 |
Data sourced from multiple references, with the A-value for -CH₂Cl estimated based on similar-sized groups. chegg.commasterorganicchemistry.com
Analysis of cis-2-(Chloromethyl)cyclohexanol: The two chair conformers of the cis isomer are in equilibrium. One conformer has an axial hydroxyl group and an equatorial chloromethyl group, while the other has an equatorial hydroxyl group and an axial chloromethyl group. Since the A-value for the chloromethyl group is expected to be larger than that of the hydroxyl group, the conformer with the chloromethyl group in the equatorial position and the hydroxyl group in the axial position will be more stable and thus predominate at equilibrium. pressbooks.pub
Analysis of trans-2-(Chloromethyl)cyclohexanol: For the trans isomer, the diequatorial conformer is significantly more stable than the diaxial conformer. jove.comlibretexts.org In the diaxial conformation, both the hydroxyl and chloromethyl groups would experience significant 1,3-diaxial interactions, leading to high steric strain. In contrast, the diequatorial conformer minimizes these interactions, making it the overwhelmingly favored conformation. openstax.orglibretexts.org Therefore, trans-2-(Chloromethyl)cyclohexanol will exist almost exclusively in the diequatorial conformation.
Diastereoselectivity and Enantioselectivity in Reactions of this compound
The pre-existing stereocenters in this compound can direct the stereochemical outcome of reactions at other sites in the molecule, a phenomenon known as asymmetric induction. researchgate.net This leads to the preferential formation of one diastereomer over another (diastereoselectivity) or one enantiomer over another (enantioselectivity).
When this compound undergoes a reaction that creates a new stereocenter, the incoming reagent may approach the molecule from two different faces. The steric hindrance and electronic properties of the existing hydroxyl and chloromethyl groups will often favor one direction of attack, leading to a diastereoselective reaction. For instance, in an oxidation of the hydroxyl group to a ketone followed by a nucleophilic addition, the approach of the nucleophile to the carbonyl group will be influenced by the adjacent chloromethyl group, leading to the formation of one diastereomer of the resulting tertiary alcohol in excess. The conformation of the cyclohexane ring plays a crucial role in determining the accessibility of the reaction center. researchgate.net
Enantioselective reactions typically involve the use of a chiral reagent or catalyst that interacts differently with the two enantiomers of the racemic starting material.
Influence of Stereochemistry on Reaction Rates and Product Distributions
The stereochemistry of this compound significantly affects the rates of its reactions. Substituents in the axial position are generally more sterically hindered than those in the equatorial position, which can slow down reactions involving these groups. spcmc.ac.in
For example, in an esterification reaction of the hydroxyl group, the diequatorial conformer of the trans-isomer would be expected to react faster than the conformers of the cis-isomer, where the hydroxyl group has a certain population in the more hindered axial position. The accessibility of the hydroxyl group to the incoming acylating agent is greater in the equatorial position.
The stereochemical arrangement also influences intramolecular reactions. For instance, if the hydroxyl group and the chloromethyl group are in a diaxial arrangement in the trans-isomer, they are positioned favorably for an intramolecular cyclization (e.g., epoxide formation via an S N2 reaction). However, since the diequatorial conformer is much more stable, the reaction rate for such a process would be very slow as it would have to proceed through the high-energy diaxial conformation.
Resolution of Racemic this compound Derivatives
Since this compound is a chiral molecule, it is often synthesized as a racemic mixture (an equal mixture of both enantiomers). The separation of these enantiomers, a process known as resolution, is crucial for applications where a single enantiomer is required.
One common method is kinetic resolution , where the two enantiomers of the racemate react at different rates with a chiral reagent or catalyst. wikipedia.org This results in one enantiomer being consumed faster, leaving the other enantiomer in excess. For instance, an enzyme-catalyzed acylation can selectively acylate one enantiomer of the alcohol, allowing for the separation of the resulting ester from the unreacted alcohol. nih.govyoutube.com Lipases are commonly used for the kinetic resolution of cyclic alcohols. nih.gov
Another approach is the formation of diastereomers. The racemic alcohol can be reacted with a chiral resolving agent, such as a chiral carboxylic acid, to form a mixture of diastereomeric esters. These diastereomers have different physical properties (e.g., solubility, boiling point) and can be separated by conventional methods like crystallization or chromatography. After separation, the resolving agent can be cleaved to yield the pure enantiomers of the original alcohol.
Applications of 2 Chloromethyl Cyclohexanol in Advanced Organic Synthesis
2-(Chloromethyl)cyclohexanol as a Versatile Chiral Building Block
Chiral molecules, which are non-superimposable mirror images of each other, are fundamental in pharmaceuticals and material science, where a specific enantiomer is often responsible for the desired biological activity or material property. hilarispublisher.com Chiral 1,2-amino alcohols, for instance, are recognized as privileged scaffolds in drug candidates and as essential components of chiral ligands for asymmetric catalysis. nih.gov The synthesis of such enantiomerically pure compounds often relies on starting materials from the "chiral pool" or on methods of asymmetric synthesis. hilarispublisher.com
This compound, possessing two stereocenters, can exist as different stereoisomers. When synthesized or resolved into a single enantiomeric form, such as cis- or trans-2-(chloromethyl)cyclohexanol, it becomes a powerful chiral building block. rsc.org The defined spatial arrangement of its functional groups allows for highly stereocontrolled transformations. Chemists can leverage this pre-existing chirality to introduce new stereocenters with a high degree of predictability, a core principle in asymmetric synthesis. mdpi.com
The utility of chiral cyclohexanol (B46403) derivatives is well-established. For example, enantiomers of trans-2-phenylcyclohexanol are valuable chiral auxiliaries and synthons, prepared through methods like lipase-catalyzed kinetic resolution or Sharpless asymmetric dihydroxylation. orgsyn.orgorgsyn.org Similarly, enantiomerically pure this compound can be employed in synthetic routes where the hydroxyl and chloromethyl groups are sequentially or simultaneously transformed, transferring the molecule's inherent chirality to more complex products.
Intermediate in the Synthesis of Complex Organic Molecules
The dual functionality of this compound makes it an ideal precursor for intramolecular reactions, enabling the efficient construction of cyclic and polycyclic systems. The interplay between the alcohol and the alkyl chloride moieties under various reaction conditions is key to its utility.
Polycyclic and spirocyclic scaffolds are prevalent in natural products and are increasingly incorporated into modern drug design to enhance molecular rigidity and three-dimensionality. nih.gov The synthesis of these complex frameworks often involves intramolecular cyclization reactions. Derivatives of this compound are well-suited for such transformations. For instance, the hydroxyl group can be converted into a nucleophile, which can then displace the chloride in an intramolecular fashion to form a new ring.
While direct examples involving this compound are specialized, the principles are demonstrated in related syntheses. For example, intramolecular Michael additions and other cyclizations are used to construct spiro-benzofuran units. researchgate.net Furthermore, the formation of bridged systems, such as 7-oxabicyclo[2.2.1]heptanes, can be achieved through intramolecular cyclization of functionalized cyclohexane (B81311) precursors, showcasing a powerful strategy for building polycyclic ether frameworks.
The most direct and widespread application of this compound as an intermediate is in the synthesis of heterocyclic compounds, particularly epoxides (oxiranes). The vicinal (adjacent) arrangement of the hydroxyl and chloromethyl groups is a classic halohydrin motif.
Treatment of a trans-halohydrin with a base facilitates an intramolecular SN2 reaction. The base deprotonates the hydroxyl group to form an alkoxide, which then acts as an internal nucleophile, attacking the carbon bearing the chlorine atom and displacing the chloride ion. This reaction efficiently closes a three-membered ring. Specifically, the reaction of trans-2-chloro-1-cyclohexanol with a base yields cyclohexene (B86901) oxide. chegg.com This transformation is highly stereospecific; the stereochemistry of the starting material dictates the stereochemistry of the resulting epoxide.
Conversely, the cis-isomer, cis-2-chloro-1-cyclohexanol, reacts differently under basic conditions. Due to its stereochemistry, the alkoxide formed cannot perform a backside attack on the carbon-chlorine bond to form an epoxide. Instead, it can facilitate a rearrangement reaction, leading to the formation of cyclohexanone (B45756). chegg.com
This reactivity makes this compound a valuable precursor for oxygen-containing heterocycles, as summarized in the table below.
| Starting Material | Reagent | Product | Reaction Type |
| trans-2-(Chloromethyl)cyclohexanol | Base (e.g., NaOH) | 1-Oxa-spiro[2.5]octane | Intramolecular SN2 (Epoxidation) |
| cis-2-(Chloromethyl)cyclohexanol | Base (e.g., NaOH) | Cycloheptanone | Rearrangement |
Note: The table reflects the reactivity of the analogous 2-chlorocyclohexanol (B73132) system, which directly applies to the chloromethyl derivative, leading to a spirocyclic epoxide or a ring-expanded ketone.
For the synthesis of nitrogen-containing heterocycles, the chloromethyl group can be displaced by nitrogen nucleophiles such as amines or azides. An initial reaction with an amine could be followed by a subsequent cyclization involving the hydroxyl group, or vice versa, providing routes to various nitrogen-containing ring systems. A patent describes a process for preparing cis-2-aminocyclohexanol starting from cyclohexene, which highlights the importance of such intermediates in accessing valuable nitrogenous compounds. google.com
Precursor for Novel Ligands and Catalysts
Chiral ligands are essential for asymmetric catalysis, a field that enables the synthesis of enantiomerically pure compounds. nih.gov Chiral diols, amino alcohols, and other functionalized molecules derived from chiral building blocks are frequently used to create ligands for metal catalysts. nih.govnih.gov
This compound, particularly in its enantiomerically pure forms, serves as an excellent scaffold for ligand synthesis. The hydroxyl group can be used as an anchoring point or be converted into other donor groups (e.g., phosphines, ethers). The chloromethyl group provides a reactive handle for introducing additional coordinating atoms. For example, it can be readily converted to a phosphinomethyl group via reaction with a phosphide (B1233454) anion. This could lead to the synthesis of bidentate P,O-ligands, where both the phosphine (B1218219) and the oxygen from the original hydroxyl group (or a derivative thereof) can coordinate to a metal center. The rigid cyclohexane backbone helps to create a well-defined chiral environment around the metal, which is crucial for achieving high enantioselectivity in catalytic reactions.
Role in Polymer and Material Science Research (Precursor for Polymer Synthesis)
In polymer science, functionalized cyclic ethers like epoxides and oxetanes are important monomers for ring-opening polymerization (ROP). This process can produce polymers with a variety of useful properties, such as polyethers.
As established, this compound is a direct precursor to a spirocyclic epoxide, 1-oxa-spiro[2.5]octane. This epoxide can potentially act as a monomer in ROP. The polymerization would lead to a polyether with a cyclohexane ring incorporated into each repeating unit of the polymer backbone. Such a structure would impart significant rigidity and thermal stability to the resulting material.
The use of related chlorinated epoxides in polymer synthesis is well-documented. (Chloromethyl)oxirane, commonly known as epichlorohydrin, is a widely used monomer that is copolymerized with other compounds, such as bisphenol A, to produce epoxy resins and other polymers. sigmaaldrich.comsigmaaldrich.cnchemicalbook.com Research has also been conducted on the polymerization of (chloromethyl)oxetanes. caltech.edu By analogy, the epoxide derived from this compound could be a valuable monomer for creating novel polymers with tailored properties for advanced material applications.
Derivatives and Structural Analogs of 2 Chloromethyl Cyclohexanol: Synthesis and Reactivity
Synthesis of Substituted Cyclohexanol (B46403) Derivatives with Chloromethyl Functionality
The synthesis of 2-(chloromethyl)cyclohexanol derivatives can be achieved through various established organic chemistry methodologies. Common strategies involve the modification of cyclohexene (B86901) or cyclohexanone (B45756) precursors. For instance, the epoxidation of a substituted cyclohexene followed by ring-opening with a chloride source can yield the desired chlorohydrin functionality. Alternatively, cascade reactions, such as a Michael-aldol sequence on functionalized precursors, can build the substituted cyclohexane (B81311) skeleton stereoselectively. beilstein-journals.orgnih.gov
Variation of Ring Substituents
Introducing substituents onto the cyclohexane ring allows for the systematic probing of steric and electronic effects on reactivity. The synthesis of these analogs often begins with a commercially available substituted starting material, such as 4-methylcyclohexene (B165706) or 4-phenylcyclohexanone. These precursors can be subjected to reaction sequences that build the this compound moiety. For example, a tandem 1,4-reduction-aldol cyclization can produce highly substituted cyclohexanol rings. organic-chemistry.org
Key synthetic approaches include:
Starting from Substituted Cyclohexenes: Epoxidation followed by nucleophilic ring-opening with a chloride nucleophile. The regioselectivity of the ring-opening can be influenced by the nature of the ring substituent.
Starting from Substituted Cyclohexanones: These can be converted to the target molecule via alpha-halogenation and subsequent reduction, or through more complex multi-step sequences involving aldol (B89426) condensations to introduce the required carbon framework before establishing the chloromethyl and hydroxyl groups. nih.gov
Cascade Reactions: Multi-component reactions can assemble complex substituted cyclohexanes in a single pot, often with high diastereoselectivity. nih.gov
Table 1: Synthetic Pathways to Ring-Substituted this compound Derivatives
| Starting Material | Key Reaction Steps | Resulting Derivative |
|---|---|---|
| 4-Methylcyclohexene | 1. Epoxidation (e.g., with m-CPBA) 2. Ring-opening with HCl | 4-Methyl-2-(chloromethyl)cyclohexanol |
| Cyclohexanone | 1. Aldol condensation with formaldehyde (B43269) 2. Reduction of ketone (e.g., with NaBH4) 3. Conversion of primary alcohol to chloride (e.g., with SOCl2) | This compound (unsubstituted) |
| Ethyl 2-oxocyclohexanecarboxylate | 1. Michael addition 2. Reduction of ketone and ester 3. Selective chlorination of primary alcohol | Functionalized this compound derivatives |
Analogs with Different Halogen Substituents
To create analogs with bromine or iodine, two primary strategies are employed: direct synthesis or post-synthesis modification. The Finkelstein reaction, a classic halide exchange, is a highly effective method for converting the more readily available this compound into its bromo- or iodo-analogs. This SN2 reaction involves treating the chloromethyl compound with sodium bromide or sodium iodide in a solvent like acetone.
Alternatively, direct synthesis can be achieved by modifying the synthetic routes used for the chloro-derivative. For example, during the ring-opening of a cyclohexene oxide precursor, hydrobromic acid (HBr) or hydroiodic acid (HI) can be used in place of hydrochloric acid (HCl).
Table 2: Synthesis of 2-(Halomethyl)cyclohexanol Analogs
| Target Halogen | Synthetic Method | Reagents | Typical Product |
|---|---|---|---|
| Bromine | Halide Exchange (Finkelstein) | This compound, NaBr, Acetone | 2-(Bromomethyl)cyclohexanol |
| Iodine | Halide Exchange (Finkelstein) | This compound, NaI, Acetone | 2-(Iodomethyl)cyclohexanol |
| Bromine | Direct Synthesis | Cyclohexene oxide, HBr | 2-(Bromomethyl)cyclohexanol |
Comparative Reactivity Studies of this compound Analogs
The reactivity of this compound analogs is dominated by the interaction between the hydroxyl and chloromethyl groups. A primary reaction pathway is intramolecular cyclization via an SN2 mechanism, where the hydroxyl group acts as an internal nucleophile, displacing the chloride to form a bicyclic ether (1-oxa-bicyclo[4.1.0]heptane). The rate and feasibility of this reaction are highly sensitive to the molecule's structure. Other potential reactions include intermolecular substitution at the chloromethyl carbon or elimination reactions. nih.gov
Influence of Functional Group Position and Stereochemistry on Reactivity
Stereochemistry is a critical determinant of reactivity in cyclohexane systems. libretexts.org For 1,2-disubstituted cyclohexanes like this compound, two diastereomers exist: cis and trans. In the more stable chair conformation, the trans isomer can place both substituents in equatorial positions, whereas the cis isomer must have one axial and one equatorial substituent. libretexts.org
This spatial arrangement has a profound impact on intramolecular reactions. For the intramolecular cyclization to occur, the hydroxyl group must be able to attack the back side of the carbon-chlorine bond, consistent with an SN2 mechanism.
cis-Isomer: In the conformation where the chloromethyl group is equatorial and the hydroxyl group is axial, the hydroxyl group is perfectly positioned for a backside attack on the C-Cl bond. This arrangement facilitates rapid intramolecular cyclization.
trans-Isomer: In the more stable di-equatorial conformation, the hydroxyl group is not positioned for a backside attack. nih.gov Ring flipping to the less stable di-axial conformation is required to bring the groups into a reactive orientation. This higher energy requirement means the trans isomer will cyclize much more slowly than the cis isomer under the same conditions.
This phenomenon, where a neighboring group enhances the reaction rate due to its proximity to the reaction center, is known as neighboring group participation or anchimeric assistance. wikipedia.orgspcmc.ac.in The hydroxyl group in the cis-isomer provides a clear example of this effect, leading to a significant rate acceleration compared to its trans counterpart or an intermolecular reaction. imperial.ac.ukdalalinstitute.com
Table 3: Predicted Relative Reactivity in Intramolecular Cyclization
| Isomer | Conformational Requirement for Reaction | Energy Barrier | Predicted Relative Rate |
|---|---|---|---|
| cis-2-(Chloromethyl)cyclohexanol | Axial -OH, Equatorial -CH2Cl | Low | Fast |
| trans-2-(Chloromethyl)cyclohexanol | Requires ring-flip to less stable di-axial conformation | High | Very Slow |
Structure-Reactivity and Structure-Selectivity Relationship Studies in Cyclohexane Systems
The principles of structure-reactivity relationships (SRRs) and structure-selectivity relationships (SSRs) are well-illustrated by the this compound system. These relationships connect specific molecular features to observable chemical behavior.
Key Structural Factors Influencing Reactivity:
Stereochemistry (cis vs. trans): As discussed, the relative orientation of the hydroxyl and halomethyl groups is the dominant factor in intramolecular reactions. The cis arrangement allows for effective neighboring group participation, leading to rate enhancement and retention of configuration at the alcohol carbon through a double-inversion mechanism (intramolecular attack followed by external nucleophilic opening of the resulting cyclic intermediate). spcmc.ac.in
Halogen Identity (Cl vs. Br vs. I): The reactivity of the halomethyl group as an electrophile follows the order I > Br > Cl. This is due to the bond strength (C-I < C-Br < C-Cl) and the leaving group ability of the halide anion (I⁻ > Br⁻ > Cl⁻). Therefore, 2-(iodomethyl)cyclohexanol is expected to be the most reactive analog in both intra- and intermolecular substitution reactions, followed by the bromo- and then the chloro-derivatives.
Ring Substituents: Additional substituents on the cyclohexane ring can influence reactivity through both electronic and steric effects.
Electronic Effects: Electron-withdrawing groups (e.g., fluorine, cyano) can decrease the nucleophilicity of the hydroxyl group by induction, potentially slowing down intramolecular cyclization. Conversely, electron-donating groups (e.g., alkyl) may slightly enhance it.
Steric Effects: Bulky substituents can influence the conformational equilibrium of the cyclohexane ring. msu.edu For example, a large substituent at the C4 position will strongly prefer an equatorial position, which can lock the ring's conformation and, in turn, affect the relative orientation and reactivity of the C1 and C2 groups. A bulky group near the reaction centers (e.g., at C3 or C6) can sterically hinder the approach of the nucleophile (either internal or external), thus decreasing the reaction rate.
These relationships allow for the rational design of molecules with tailored reactivity. By strategically choosing the stereochemistry, the halogen, and the ring substituents, one can control the rate and outcome of chemical transformations in these substituted cyclohexane systems.
Computational Chemistry and Theoretical Investigations of 2 Chloromethyl Cyclohexanol
Quantum Chemical Calculations for Structural Elucidation and Energetics
Quantum chemical calculations are fundamental to determining the stable conformations and electronic properties of 2-(Chloromethyl)cyclohexanol. These methods solve the Schrödinger equation for the molecule, providing detailed information about its geometry, energy, and electron distribution.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For this compound, DFT can be employed to optimize the geometry of its various stereoisomers and conformers, such as the chair and boat forms of the cyclohexane (B81311) ring. By calculating the energies of these different structures, the most stable conformer can be identified. DFT studies on substituted cyclohexanols have shown that the preferred conformation is often the one that minimizes steric hindrance, typically with bulky substituents in equatorial positions. researchgate.net
DFT calculations can also provide valuable information about the molecule's vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to confirm the structure. Furthermore, DFT can be used to calculate various electronic properties, such as dipole moments and atomic charges, which help in understanding the molecule's polarity and reactivity. For instance, in a study on the hydrotreatment of 2-phenoxy-1-phenylethan-1-ol, DFT calculations at the B3LYP/6-311+G(d, p) level were used to optimize the structures of reactants, transition states, and products to elucidate the reaction pathway. sci-hub.se
A hypothetical DFT analysis of this compound would involve comparing the relative energies of the cis and trans isomers, as well as the different chair conformations for each. The position of the chloromethyl and hydroxyl groups (axial vs. equatorial) would significantly impact the stability of each conformer.
Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT
| Isomer | Hydroxyl Position | Chloromethyl Position | Relative Energy (kcal/mol) |
|---|---|---|---|
| trans | Equatorial | Equatorial | 0.00 |
| trans | Axial | Axial | 4.50 |
| cis | Equatorial | Axial | 2.50 |
| cis | Axial | Equatorial | 2.00 |
Note: This table is illustrative and based on general principles of conformational analysis of substituted cyclohexanes. Actual values would require specific DFT calculations.
Ab initio methods are quantum chemistry calculations that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results for the electronic structure of molecules. For this compound, ab initio calculations can be used to obtain precise information about its molecular orbitals, ionization potential, and electron affinity.
These methods are computationally more demanding than DFT but can be crucial for studying systems where electron correlation effects are significant. For example, high-level ab initio calculations have been used to determine the conformational equilibria of monosubstituted cyclohexanes with high accuracy. researchgate.net An analysis of this compound using ab initio methods would yield detailed insights into the electronic interactions between the chloromethyl and hydroxyl groups and the cyclohexane ring.
Molecular Dynamics and Conformational Search Algorithms
While quantum chemical calculations provide information on static molecular structures, molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape and the study of its behavior in different environments, such as in solution.
Conformational search algorithms are often used in conjunction with MD or as a separate approach to systematically find the low-energy conformers of a flexible molecule like this compound. uni-marburg.de Algorithms such as the Monte Carlo method or systematic grid searches can be employed to rotate the rotatable bonds in the molecule and generate a wide range of possible conformations. The energies of these conformations are then typically calculated using a computationally less expensive method, such as a molecular mechanics force field, and the low-energy structures are further refined with higher-level methods like DFT. For substituted cyclohexanols, these searches are crucial for identifying all possible chair and twist-boat conformations and their relative populations. doi.org
Computational Prediction of Reaction Pathways, Transition States, and Intermediates
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, theoretical methods can be used to predict the pathways of reactions such as nucleophilic substitution at the chloromethyl group or dehydration of the alcohol. By calculating the potential energy surface for a given reaction, it is possible to identify the transition states and any intermediates that are formed.
The activation energy of a reaction, which determines its rate, can be calculated as the energy difference between the reactants and the transition state. Computational studies on the dehydration of secondary alcohols have utilized such approaches to distinguish between E1 and E2 elimination mechanisms by locating the relevant transition states and intermediates. acs.org For this compound, computational studies could predict whether its dehydration proceeds through a concerted E2 mechanism or a stepwise E1 mechanism involving a carbocation intermediate. Similarly, the mechanism of substitution reactions on the chloromethyl group can be elucidated, including the determination of whether the reaction follows an SN1 or SN2 pathway. Mechanistic studies on related systems have successfully used DFT to suggest the involvement of specific intermediates. frontiersin.org
Frontier Molecular Orbital (FMO) Analysis of this compound Reactivity
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energies and spatial distributions of the HOMO and LUMO of this compound can be calculated using quantum chemical methods.
The HOMO represents the region of the molecule that is most likely to donate electrons, making it susceptible to attack by electrophiles. Conversely, the LUMO represents the region most likely to accept electrons, indicating the site for nucleophilic attack. An FMO analysis of this compound would likely show that the HOMO is localized around the oxygen atom of the hydroxyl group and the chlorine atom, while the LUMO is primarily located on the antibonding orbital of the C-Cl bond. This would suggest that electrophilic attack is favored at the hydroxyl or chloro group, while nucleophilic attack is favored at the carbon atom bonded to the chlorine. FMO analysis has been applied to various cyclohexanol (B46403) derivatives to investigate their physicochemical properties and relative reactivities. researchgate.net
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -9.5 | Localized on oxygen and chlorine lone pairs |
| LUMO | +1.2 | Localized on the σ* orbital of the C-Cl bond |
| HOMO-LUMO Gap | 10.7 | Indicates high kinetic stability |
Note: This table is for illustrative purposes. Actual values would be obtained from specific quantum chemical calculations.
Nonadiabatic Coupling Calculations for Photochemical Transformations
Photochemical reactions involve the absorption of light, which promotes a molecule to an excited electronic state. The subsequent transformations can be complex and may involve transitions between different potential energy surfaces. Nonadiabatic coupling calculations are used to study these processes, where the Born-Oppenheimer approximation (which assumes that the motion of electrons and nuclei can be separated) breaks down.
Advanced Analytical and Spectroscopic Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment and stereochemical determination of 2-(chloromethyl)cyclohexanol. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals for the protons on the cyclohexane (B81311) ring, the chloromethyl group, and the hydroxyl group. The chemical shifts are influenced by the electronegativity of the adjacent chloro and hydroxyl groups. The proton attached to the carbon bearing the hydroxyl group (CH-OH) is expected to appear as a multiplet in the range of 3.5-4.0 ppm. The two protons of the chloromethyl group (-CH₂Cl) would likely appear as a doublet of doublets or a complex multiplet around 3.4-3.7 ppm, due to coupling with the adjacent methine proton on the ring. The remaining cyclohexyl protons would resonate in the upfield region of approximately 1.2-2.2 ppm. The coupling constants (J-values) between adjacent protons are crucial for determining the relative stereochemistry (cis or trans) of the substituents. For instance, a large coupling constant between the proton on the hydroxyl-bearing carbon and the adjacent methin proton would suggest a trans-diaxial relationship, while a smaller coupling constant would be indicative of a cis or an equatorial-axial relationship.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms. For this compound, seven distinct signals are expected. The carbon atom attached to the hydroxyl group (C-OH) would resonate in the range of 65-75 ppm, while the carbon of the chloromethyl group (C-Cl) would appear around 45-55 ppm. The other five cyclohexyl carbons would have signals in the 20-40 ppm range. The precise chemical shifts can aid in distinguishing between the cis and trans isomers.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH-OH | 3.5 - 4.0 (m) | 65 - 75 |
| CH₂-Cl | 3.4 - 3.7 (m) | 45 - 55 |
| Cyclohexyl CH₂ | 1.2 - 2.2 (m) | 20 - 40 |
| Cyclohexyl CH | 1.2 - 2.2 (m) | 20 - 40 |
| OH | Variable | - |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration. m = multiplet.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule through their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the sp³ hybridized carbons of the cyclohexane ring and the chloromethyl group would appear in the 2850-3000 cm⁻¹ region. A key absorption would be the C-Cl stretching vibration, which is typically observed in the fingerprint region between 600 and 800 cm⁻¹. The C-O stretching vibration of the secondary alcohol would likely be found in the 1050-1150 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C-C bond vibrations within the cyclohexane ring are expected to be strong in the Raman spectrum. The C-Cl stretch may also be observable. As the O-H stretch is typically weak in Raman, this technique is particularly useful for analyzing the carbon skeleton and the chloromethyl group.
Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |
| O-H | Stretching | 3200 - 3600 (broad, strong) | Weak |
| C-H (sp³) | Stretching | 2850 - 3000 (strong) | Medium |
| C-O | Stretching | 1050 - 1150 (medium) | Weak |
| C-Cl | Stretching | 600 - 800 (medium) | Medium |
| C-C | Stretching | 800 - 1200 (fingerprint) | Strong |
Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and molecular formula of this compound, as well as for gaining structural information through the analysis of its fragmentation patterns.
Molecular Ion and Isotopic Pattern: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) for this compound (C₇H₁₃ClO) would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, the mass spectrum will show an M⁺ peak and an M+2 peak with a relative intensity ratio of approximately 3:1.
Fragmentation Analysis: The fragmentation of this compound in the mass spectrometer would likely proceed through several pathways. Common fragmentation patterns for cyclic alcohols include the loss of a water molecule (M-18) and alpha-cleavage. The loss of the chloromethyl radical (•CH₂Cl) or a chlorine radical (•Cl) are also plausible fragmentation pathways. The analysis of these fragment ions can help to confirm the structure of the molecule.
Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment Ion | m/z (for ³⁵Cl) | Possible Origin |
| [C₇H₁₃ClO]⁺ | 148 | Molecular Ion (M⁺) |
| [C₇H₁₃³⁷ClO]⁺ | 150 | M+2 Isotope Peak |
| [C₇H₁₁O]⁺ | 111 | Loss of HCl |
| [C₆H₁₀O]⁺ | 98 | Loss of CH₂Cl |
| [C₇H₁₂O]⁺ | 112 | Loss of Cl |
| [C₇H₁₁]⁺ | 95 | Loss of H₂O and Cl |
X-ray Crystallography for Solid-State Structure and Absolute Configuration
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the absolute configuration of chiral centers. For this compound, which exists as stereoisomers, this technique can unambiguously establish the relative and absolute stereochemistry of the hydroxyl and chloromethyl groups on the cyclohexane ring.
To perform X-ray crystallography, a suitable single crystal of this compound or a derivative is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. This would reveal the chair conformation of the cyclohexane ring and the axial or equatorial positions of the substituents, thus confirming the cis or trans nature of the isomer. For a chiral, enantiomerically pure sample, anomalous dispersion effects can be used to determine the absolute configuration (R or S) at the chiral centers. While no crystal structure for this compound itself is readily available in open literature, a structure for a related compound, 2-chloro-2-(chloromethyl)-5-(l-hydroxy-isopropyl)cyclohexane-l-ol, has been reported, demonstrating the utility of this technique for similar molecular frameworks. researchgate.net
Chromatographic Methods for Isomer Separation and Purity Determination (GC, HPLC)
Chromatographic techniques are essential for the separation of the different isomers of this compound and for assessing the purity of a sample.
Gas Chromatography (GC): Gas chromatography is well-suited for the analysis of volatile compounds like this compound. Using a suitable capillary column, it is possible to separate the cis and trans diastereomers. The retention times of the isomers will differ based on their boiling points and interactions with the stationary phase. GC coupled with a mass spectrometer (GC-MS) is a particularly powerful combination, as it provides both separation and structural identification of the individual isomers. The choice of the GC column's stationary phase is critical for achieving good separation. A polar stationary phase would likely provide better resolution of the isomers due to differential interactions with the hydroxyl group.
High-Performance Liquid Chromatography (HPLC): High-performance liquid chromatography can also be employed for the separation of the stereoisomers of this compound. For the separation of diastereomers (cis and trans), normal-phase or reversed-phase HPLC could be effective. To separate the enantiomers of a specific diastereomer (e.g., the enantiomers of trans-2-(chloromethyl)cyclohexanol), chiral HPLC is necessary. This involves the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Derivatization of the hydroxyl group with a chiral reagent can also be used to form diastereomeric derivatives that can be separated on a non-chiral column.
Typical Chromatographic Conditions for Isomer Separation
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector | Application |
| GC | Polar (e.g., Polyethylene glycol) | Helium | FID, MS | Separation of cis/trans diastereomers, Purity analysis |
| HPLC (Normal Phase) | Silica | Hexane/Isopropanol | UV, RI | Separation of cis/trans diastereomers |
| HPLC (Reversed Phase) | C18 | Acetonitrile/Water | UV, RI | Separation of cis/trans diastereomers |
| HPLC (Chiral) | Chiral Stationary Phase (e.g., cellulose (B213188) or amylose (B160209) derivatives) | Hexane/Isopropanol | UV | Separation of enantiomers |
Future Research Directions and Unexplored Avenues in 2 Chloromethyl Cyclohexanol Chemistry
Development of Highly Efficient and Selective Catalytic Transformations
A primary focus for future research will be the development of catalytic systems that can selectively target one of the two functional groups in 2-(chloromethyl)cyclohexanol, enabling precise and efficient molecular construction.
Key areas for exploration include:
Enantioselective Synthesis and Resolution : Traditional methods often yield racemic mixtures of chlorohydrins. Future work should explore biocatalytic approaches, such as using ene-reductases (EREDs) and alcohol dehydrogenases (ADHs) in cascade reactions, to produce specific stereoisomers of this compound. nih.govacs.org Kinetic resolution of racemic this compound using enzymes like halohydrin dehalogenases could also provide access to enantiopure forms, which are valuable as chiral building blocks. nih.gov
Selective Oxidation of the Alcohol : The selective oxidation of the secondary alcohol to the corresponding ketone, 2-(chloromethyl)cyclohexanone, without disturbing the chloromethyl group is a significant challenge. Research into selective oxidation catalysts, such as those based on copper or composite metal oxides, could yield highly efficient transformations. bohrium.comresearchgate.net Photocatalytic methods, which can operate under mild conditions, also represent a promising avenue for achieving high selectivity. nih.gov
Catalytic Intramolecular Cyclization : The conversion of this compound to its corresponding epoxide, 1-chloro-8-oxabicyclo[4.2.0]octane, is a crucial transformation. While this is typically base-promoted, the development of efficient catalysts, such as phase-transfer catalysts (PTCs) or novel solid-based catalysts, could significantly improve reaction efficiency, reduce waste, and allow for milder reaction conditions. rsc.orgresearchgate.net
Table 1: Potential Catalytic Systems for this compound Transformations
| Catalytic System | Target Transformation | Potential Advantages |
|---|---|---|
| Halohydrin Dehalogenase | Enantioselective Epoxidation | High stereoselectivity, mild aqueous conditions. nih.gov |
| Alcohol Dehydrogenase (ADH) | Kinetic Resolution / Asymmetric Reduction | Access to enantiopure alcohol or ketone. nih.gov |
| Composite Metal Oxides (e.g., CeMn₀.₅Co₀.₅Oₓ) | Selective Alcohol Oxidation | High selectivity for ketone product, potential for using O₂ as oxidant. bohrium.com |
| Phase-Transfer Catalysts (e.g., TBACl) | Dehydrochlorination to Epoxide | Increased reaction rates, reduced alkali usage, improved efficiency. rsc.org |
| Organophotocatalysts | Selective Alcohol Oxidation | Green chemistry approach using light, mild reaction conditions. nih.gov |
Integration with Continuous Flow Chemistry and Automation for Scalable Synthesis
To move beyond laboratory-scale synthesis, the integration of continuous flow technology is a critical future direction. Flow chemistry offers significant advantages in terms of safety, scalability, and process control, particularly for reactions that are exothermic or involve unstable intermediates. nih.gov
Future research should focus on:
Flow Synthesis of this compound : Developing a continuous process for the synthesis of this compound itself would enable safer handling of reagents and better temperature control, leading to higher yields and purity.
Telescoped Flow Reactions : A modular flow setup could allow for the multi-step synthesis of derivatives without isolating intermediates. nih.gov For example, a flow reactor could be designed for the synthesis of this compound, followed immediately by an in-line catalytic conversion to the epoxide or ketone. organic-chemistry.orgmdpi.com This approach minimizes waste and manual handling, streamlining the entire manufacturing process.
Automated Optimization : Coupling flow reactors with automated sampling and in-line analytical techniques, such as mass spectrometry, would allow for rapid optimization of reaction conditions (temperature, pressure, residence time, stoichiometry), accelerating the development of robust and scalable synthetic protocols.
Exploration of Novel Reaction Pathways and Mechanisms
The unique arrangement of the hydroxyl and chloromethyl groups in this compound allows for the exploration of novel and complex chemical transformations beyond simple functional group interconversions.
Unexplored avenues include:
Cascade Reactions : The molecule is an ideal substrate for designing cascade (or domino) reactions, where a single event triggers a series of subsequent transformations. baranlab.orgwiley.com For instance, an initial reaction at the alcohol could induce a ring expansion or contraction, with the chloromethyl group participating in a subsequent cyclization. A biocatalytic cascade involving stereoselective hydroxylation followed by enantioselective dehalogenation could also be envisioned to produce optically active derivatives. rsc.org
Formation of Bicyclic Systems : Intramolecular reactions can lead to the formation of bicyclic ethers or other complex ring systems. The base-promoted cyclization to form the epoxide is a classic example of an intramolecular SN2 reaction. masterorganicchemistry.comyoutube.comyoutube.com Investigating this mechanism under different catalytic conditions could reveal pathways to other, larger ring ethers.
Multicomponent Reactions : The chloromethyl group can be a handle for participation in multicomponent reactions, where three or more reactants combine in a single step to form a complex product, rapidly increasing molecular complexity. nih.gov
Design and Synthesis of Advanced Materials Utilizing this compound Scaffolds
The rigid cyclohexane (B81311) core and its two distinct functional groups make this compound an attractive building block for advanced materials and polymers.
Future research directions in this area are:
Development of Novel Monomers : this compound can be a precursor to a variety of functional monomers for polymerization. The alcohol group can be esterified with polymerizable groups like acrylates, or the entire molecule could be transformed into a cyclic monomer, such as a lactone or carbonate, for ring-opening polymerization (ROP). rsc.orgnih.gov
Post-Polymerization Modification : Polymers synthesized from monomers derived from this compound would feature a reactive chloromethyl handle on each repeating unit. This group can be used for post-polymerization modification via nucleophilic substitution, allowing the introduction of a wide range of functionalities along the polymer chain. This is a powerful strategy for tuning material properties.
Chemically Recyclable Polymers : The inherent ring strain of certain cyclic monomers derived from the cyclohexane scaffold could be exploited to create polymers that are chemically recyclable. By carefully designing the monomer structure, it may be possible to achieve ring-opening metathesis polymerization (ROMP) to form a polymer that can be catalytically depolymerized back to the original monomer, contributing to a circular materials economy. kinampark.comdigitellinc.com
Table 2: Potential Polymer Scaffolds from this compound
| Monomer Precursor | Polymerization Method | Key Feature of Resulting Polymer |
|---|---|---|
| (Meth)acrylate ester of this compound | Free Radical Polymerization | Pendent chloromethyl groups for post-polymerization modification. |
| Lactone from Baeyer-Villiger oxidation | Ring-Opening Polymerization (ROP) | Biodegradable polyester backbone with functional handles. rsc.org |
| Cyclic carbonate derivative | Ring-Opening Polymerization (ROP) | Polycarbonate backbone; potential for chemical recyclability. nih.gov |
| Fused-ring olefin derivative | Ring-Opening Metathesis Polymerization (ROMP) | Potentially recyclable polymer with tunable properties. kinampark.comdigitellinc.com |
Interdisciplinary Research with Computational and Data Science Approaches
Integrating computational chemistry with experimental work can significantly accelerate the discovery and optimization of new reactions and materials based on this compound.
Key interdisciplinary approaches include:
Mechanistic Elucidation with DFT : Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate transition state energies, and predict the regio- and stereoselectivity of potential transformations. whiterose.ac.ukpku.edu.cnmdpi.com This is particularly valuable for understanding complex cascade reactions or rationalizing the selectivity of novel catalysts. rsc.orgacs.org
Catalyst Design and Screening : Computational tools can be used to screen potential catalysts for specific transformations, such as the selective oxidation of the alcohol or the enantioselective opening of the corresponding epoxide. By predicting catalyst activity and selectivity in silico, experimental efforts can be focused on the most promising candidates.
Prediction of Material Properties : Molecular modeling can predict the physical and chemical properties of polymers derived from this compound. Properties such as glass transition temperature, mechanical strength, and degradation profiles can be estimated, guiding the design of new materials for specific applications. researchgate.net
Q & A
Q. Q1. What are the common synthetic routes for 2-(chloromethyl)cyclohexanol, and how can their efficiency be validated experimentally?
A: The compound is typically synthesized via chlorination of cyclohexanol derivatives. For example, reacting cyclohexanol with chlorinating agents (e.g., SOCl₂ or PCl₃) under controlled conditions yields chlorinated intermediates. A validated approach involves:
- Reaction Monitoring : Use GC-MS or HPLC to track intermediates and confirm product purity .
- Yield Optimization : Adjust molar ratios (e.g., cyclohexanol:chlorinating agent) and temperature (e.g., 40–60°C) to minimize by-products like cyclohexanone or dichlorinated species .
- Structural Confirmation : Employ H/C NMR and FT-IR to verify the chloromethyl group (C-Cl stretch ~550–750 cm⁻¹) and hydroxyl group (O-H stretch ~3200–3600 cm⁻¹) .
Stability and Storage
Q. Q2. How does the stability of this compound vary under different storage conditions, and what analytical methods detect decomposition?
A: The compound is prone to hydrolysis due to the reactive C-Cl bond. Key considerations:
- Storage : Use anhydrous solvents (e.g., dry THF) and inert atmospheres (N₂/Ar) to prevent moisture-induced degradation .
- Decomposition Analysis : Monitor via TLC or LC-MS for hydrolysis products (e.g., cyclohexanol or cyclohexene derivatives). Accelerated stability studies (e.g., 40°C/75% RH) can predict shelf life .
Advanced Reaction Mechanisms
Q. Q3. How do competing reaction pathways (e.g., elimination vs. substitution) affect the selectivity of this compound in nucleophilic reactions?
A: The chloromethyl group’s steric and electronic properties influence reactivity:
- Substitution : Favored in polar aprotic solvents (e.g., DMF) with strong nucleophiles (e.g., NaN₃), yielding cyclohexanol derivatives .
- Elimination : Dominates under basic conditions (e.g., KOH/EtOH), forming cyclohexene via dehydrohalogenation. Kinetic studies using H NMR can quantify pathway ratios .
- Catalytic Effects : Transition metals (e.g., CuI) may enhance substitution by stabilizing transition states .
Data Contradictions in Kinetic Studies
Q. Q4. How can researchers reconcile discrepancies in reported rate constants for reactions involving this compound?
A: Contradictions often arise from:
- Solvent Effects : Dielectric constants (e.g., water vs. DMSO) alter ion-pair stabilization. Replicate experiments in standardized solvents .
- Impurity Interference : Trace moisture or residual acids accelerate hydrolysis. Use Karl Fischer titration to verify solvent dryness .
- Temperature Gradients : Calibrate reactors (e.g., jacketed vessels) to ensure uniform heating/cooling .
Analytical Method Development
Q. Q5. What advanced chromatographic techniques resolve co-eluting impurities in this compound samples?
A:
- GC×GC-MS : Enhances separation of volatile by-products (e.g., cyclohexanone) via two-dimensional chromatography .
- HPLC with Charged Aerosol Detection (CAD) : Detects non-UV-active species (e.g., alkanes) .
- Chiral Columns : Separate enantiomers if asymmetric synthesis is attempted .
Applications in Organic Synthesis
Q. Q6. How is this compound utilized as a building block in complex molecule synthesis?
A:
- Pharmaceutical Intermediates : React with amines to form cyclohexanol-derived pharmacophores (e.g., β-blocker analogs) .
- Polymer Chemistry : Serve as a crosslinker in epoxy resins by reacting with diols or diamines .
- Catalysis : Functionalize metal-organic frameworks (MOFs) for asymmetric catalysis .
Computational Modeling
Q. Q7. Which computational methods predict the reactivity and regioselectivity of this compound in novel reactions?
A:
- DFT Calculations : Optimize transition states (e.g., Gaussian 16) to compare activation energies for substitution vs. elimination .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways .
- QSPR Models : Correlate substituent electronic parameters (Hammett σ) with reaction rates .
Safety and Hazard Mitigation
Q. Q8. What protocols mitigate risks when handling this compound in large-scale reactions?
A:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
